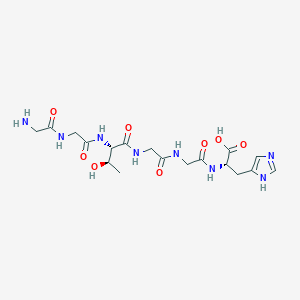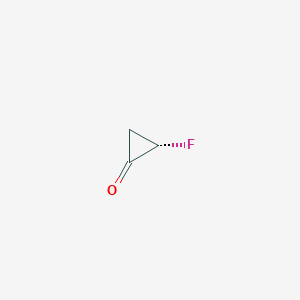
(2S)-2-Fluorocyclopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Fluorocyclopropan-1-one is an organic compound characterized by a cyclopropane ring substituted with a fluorine atom and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Fluorocyclopropan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated diazo compound with an alkene under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Fluorocyclopropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Fluorocyclopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Fluorocyclopropan-1-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can induce strain in target molecules, affecting their reactivity. The ketone group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Fluorocyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(1R,2S)-2-Fluorocyclopropanamine: Contains an amine group instead of a ketone.
(2S,4S)-4-Fluorocyclopropan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
(2S)-2-Fluorocyclopropan-1-one is unique due to the presence of both a fluorine atom and a ketone group on a strained cyclopropane ring. This combination of functional groups and ring strain imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
496916-09-7 |
|---|---|
Molekularformel |
C3H3FO |
Molekulargewicht |
74.05 g/mol |
IUPAC-Name |
(2S)-2-fluorocyclopropan-1-one |
InChI |
InChI=1S/C3H3FO/c4-2-1-3(2)5/h2H,1H2/t2-/m0/s1 |
InChI-Schlüssel |
VXUYNRQBKFFRKO-REOHCLBHSA-N |
Isomerische SMILES |
C1[C@@H](C1=O)F |
Kanonische SMILES |
C1C(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
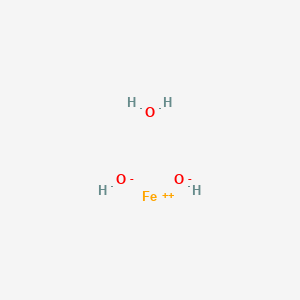
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)

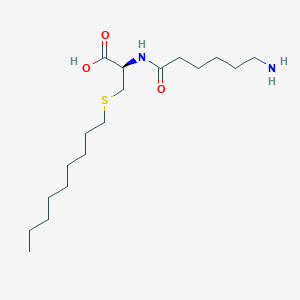
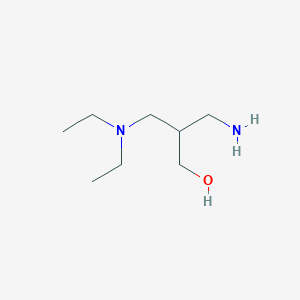
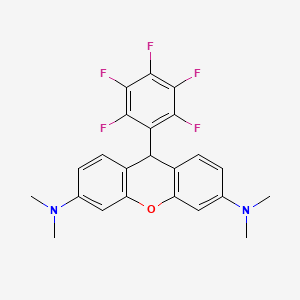
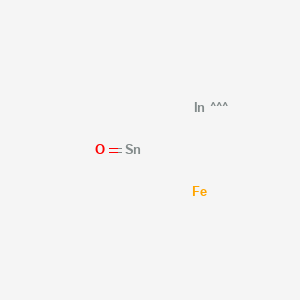
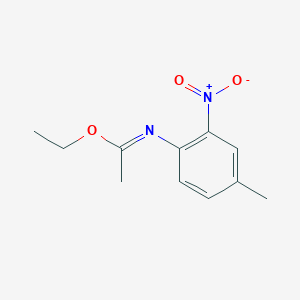

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
